molecular formula C20H20ClN3O4S B2583928 Ethyl 3-(4-chlorophenyl)-5-(3-methylbutanoylamino)-4-oxothieno[3,4-d]pyridazine-1-carboxylate CAS No. 851950-04-4

Ethyl 3-(4-chlorophenyl)-5-(3-methylbutanoylamino)-4-oxothieno[3,4-d]pyridazine-1-carboxylate

Cat. No. B2583928
CAS RN: 851950-04-4
M. Wt: 433.91
InChI Key: RMXQVYVVNIAMNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-(4-chlorophenyl)-5-(3-methylbutanoylamino)-4-oxothieno[3,4-d]pyridazine-1-carboxylate is a useful research compound. Its molecular formula is C20H20ClN3O4S and its molecular weight is 433.91. The purity is usually 95%.
BenchChem offers high-quality Ethyl 3-(4-chlorophenyl)-5-(3-methylbutanoylamino)-4-oxothieno[3,4-d]pyridazine-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 3-(4-chlorophenyl)-5-(3-methylbutanoylamino)-4-oxothieno[3,4-d]pyridazine-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Pharmacological Screening

One of the primary applications of this compound is in the synthesis of new derivatives with potential pharmacological benefits. For instance, a study focused on the synthesis of pyrazolo[3,4-c]pyridazine derivatives, starting from Ethyl 3-chloro-6-(4-chlorophenyl)-pyridazine-4-carboxylate, a similar compound, which was cyclized with nucleophilic reagents. This process led to the creation of novel compounds whose effects on the central nervous system were explored (Zabska et al., 1998).

Crystal and Molecular Structure Analysis

Another significant application lies in the characterization of compounds through crystal and molecular structure analysis. For example, ethyl 5-(4-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate was synthesized and characterized by various spectral analyses. This study not only established the structural stability of the compound but also explored its antimicrobial activities, highlighting the compound's pharmacological importance (Achutha et al., 2017).

Antimicrobial and Anti-inflammatory Potential

Furthermore, research has delved into the antimicrobial and anti-inflammatory potentials of related compounds. A study synthesized ethyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate derivatives, exploring their antibacterial, antifungal, and anti-inflammatory activities. Some compounds exhibited promising biological activity, suggesting potential therapeutic applications (Narayana et al., 2006).

Novel Heterocyclic Derivatives Synthesis

The synthesis of novel heterocyclic derivatives is another key application area. One study focused on the creation of thienoquinolines, starting from Ethyl 3-amino-4-(p-chlorophenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxylate, demonstrating the versatility of such compounds in generating diverse and potentially bioactive heterocycles (Awad et al., 1991).

properties

IUPAC Name

ethyl 3-(4-chlorophenyl)-5-(3-methylbutanoylamino)-4-oxothieno[3,4-d]pyridazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClN3O4S/c1-4-28-20(27)17-14-10-29-18(22-15(25)9-11(2)3)16(14)19(26)24(23-17)13-7-5-12(21)6-8-13/h5-8,10-11H,4,9H2,1-3H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMXQVYVVNIAMNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)CC(C)C)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-(4-chlorophenyl)-5-(3-methylbutanoylamino)-4-oxothieno[3,4-d]pyridazine-1-carboxylate

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